Technical Whitepaper: (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
Technical Whitepaper: (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
CAS Number: 149140-54-5 Common Name: TES-Protected Ojima Lactam Scaffold
Executive Summary
This technical guide profiles (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone (CAS 149140-54-5), a critical chiral intermediate in the semi-synthesis of second-generation taxane chemotherapeutics, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®).
Known as the "Ojima Lactam" scaffold (specifically the TES-ether variant), this compound serves as the donor for the C-13 side chain essential for the microtubule-stabilizing activity of taxanes. Its unique
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is a 2-azetidinone (beta-lactam) featuring a phenyl group at the C4 position and a triethylsilyl (TES) protected hydroxyl group at C3. The (3R, 4S) stereochemistry is non-negotiable; the specific spatial arrangement is required to match the binding pocket of
| Property | Data |
| CAS Number | 149140-54-5 |
| IUPAC Name | (3R,4S)-4-phenyl-3-[(triethylsilyl)oxy]azetidin-2-one |
| Molecular Formula | |
| Molecular Weight | 277.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132–134 °C (varies by purity/polymorph) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Precursor | (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (CAS 132127-34-5) |
Synthetic Utility: The -Lactam Synthon Method[6][7][8]
The primary utility of CAS 149140-54-5 lies in the Ojima-Holton coupling , widely regarded as the most efficient route for taxane side-chain attachment.
Mechanism of Action
Direct esterification of the bulky Baccatin III C-13 hydroxyl group with phenylisoserine side chains is kinetically sluggish and prone to racemization. The
-
Nucleophilic Attack: The C-13 alkoxide of Baccatin III (generated by bases like LiHMDS) attacks the carbonyl of the
-lactam. -
Ring Opening: The four-membered ring opens to form the ester linkage and simultaneously generates the C-3' amine (which is protected as a benzoyl or Boc group in the final drug).
-
Why TES? The Triethylsilyl (TES) group is chosen for the C-2' hydroxyl protection because it is:
-
Stable enough to survive the basic coupling conditions.
-
Labile enough to be removed by mild acid hydrolysis (HF-Pyridine or dilute HCl) without damaging the sensitive oxetane ring of the taxane core.
-
Synthetic Pathway Visualization
Figure 1: The strategic role of CAS 149140-54-5 in the convergent synthesis of Paclitaxel.[1][2][3][4][5]
Preparation Protocols
Two primary routes exist for generating the core scaffold: the Enzymatic Resolution (favored for industrial scalability) and the Asymmetric Synthesis (Ojima method).[1]
Method A: Enzymatic Resolution (Industrial Standard)
This method relies on the kinetic resolution of racemic 3-acetoxy-4-phenyl-2-azetidinone using lipases (e.g., Pseudomonas lipase). The lipase selectively hydrolyzes the ester of the unwanted enantiomer or the desired one, allowing separation.
Method B: TES Protection Protocol (Laboratory Scale)
Detailed below is the protocol to convert the hydroxy-lactam (CAS 132127-34-5) into the TES-protected ether (CAS 149140-54-5).
Reagents:
-
Chlorotriethylsilane (TES-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 10.0 g of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone in 50 mL of anhydrous DMF.
-
Base Addition: Add imidazole (10.4 g, 153 mmol) in one portion. The reaction is slightly exothermic; cool to 0°C if scaling up >50g.
-
Silylation: Add TES-Cl (12.3 mL, 73 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Stir at room temperature (25°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material (
) should disappear, and the product ( ) should appear. -
Quench: Pour the reaction mixture into 200 mL of ice-water/brine (1:1).
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with water (
mL) and brine ( mL) to remove DMF. Dry over .[8] -
Isolation: Concentrate in vacuo. Recrystallize from Hexanes/Ethyl Acetate to yield white crystals.
Yield Expectation: 92–96%.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous characterization. The following parameters validate the identity and purity of CAS 149140-54-5.
| Technique | Specification / Diagnostic Signal |
| HPLC Purity | >98.5% (Area normalization) |
| 1H NMR (CDCl3) | |
| Optical Rotation | |
| Chiral HPLC | Enantiomeric Excess (ee) > 99% (Chiralcel OD-H column) |
Stereochemical Validation Logic
The coupling constant (
-
Cis-lactams (3R,4S):
Hz. -
Trans-lactams:
Hz. -
Validation: If
Hz, the stereochemistry is incorrect (trans), and the compound will not yield biologically active Taxol.
Advanced Application: The Coupling Workflow
The following diagram illustrates the specific mechanism where CAS 149140-54-5 functions as the acylating agent for the Baccatin core.
Figure 2: Mechanistic flow of the Baccatin III C-13 acylation using the TES-Lactam.
References
-
Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method."[9] Tetrahedron, 48(34), 6985–7012.
-
Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society, 116(4), 1599–1600.
-
Patel, R. N. (1998). "Enzymatic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon." Journal of the American Oil Chemists' Society, 75, 1473.
-
PubChem Compound Summary. "(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone (Precursor Data)." National Center for Biotechnology Information.
-
Simson Pharma. "(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone Product Page."
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- 4. sciencescholar.us [sciencescholar.us]
- 5. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
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